molecular formula C21H24N4O3S B12482604 4-[benzyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

4-[benzyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B12482604
M. Wt: 412.5 g/mol
InChI Key: CPOALPURTONSOF-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Imidazole Group: The imidazole group can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,2-diketone and an amine.

    Attachment of the Benzyl and Methylsulfonyl Groups: The benzyl and methylsulfonyl groups can be introduced via nucleophilic substitution reactions using benzyl halides and methylsulfonyl chlorides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, methylsulfonyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular receptors and signaling pathways to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds containing the benzimidazole moiety, such as omeprazole and albendazole, which have various biological activities.

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, known for their antimicrobial properties.

    Benzamide Derivatives: Compounds such as sulpiride and tiapride, used in the treatment of psychiatric disorders.

Uniqueness

4-[benzyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C21H24N4O3S/c1-29(27,28)25(16-18-6-3-2-4-7-18)20-10-8-19(9-11-20)21(26)23-12-5-14-24-15-13-22-17-24/h2-4,6-11,13,15,17H,5,12,14,16H2,1H3,(H,23,26)

InChI Key

CPOALPURTONSOF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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